molecular formula C12H8Cl2N4 B11845519 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11845519
M. Wt: 279.12 g/mol
InChI Key: ZRGNKDFLZZACDR-UHFFFAOYSA-N
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Description

4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a potent and selective small molecule inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway and is a well-validated target for the treatment of B-cell malignancies and autoimmune diseases. This compound functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition and suppression of downstream signaling. As a key research tool , it is extensively used in biochemical and cellular assays to investigate B-cell biology, to study mechanisms of oncogenic signaling in cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), and to evaluate the efficacy of BTK-targeted therapeutic strategies. The chloro and pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, making this compound a valuable intermediate for the synthesis and development of novel kinase inhibitors. This product is intended for research applications by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H8Cl2N4

Molecular Weight

279.12 g/mol

IUPAC Name

4-chloro-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H8Cl2N4/c1-7-2-3-8(4-10(7)13)18-12-9(5-17-18)11(14)15-6-16-12/h2-6H,1H3

InChI Key

ZRGNKDFLZZACDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Iodine-Catalyzed Cyclization

A one-pot synthesis leveraging iodine catalysis enables efficient pyrazolo[3,4-d]pyrimidine core formation. Starting with 5-aminopyrazole derivatives, the reaction with N,N'-bis(arylmethylidene)arylmethanes in dimethyl sulfoxide (DMSO) at 80°C yields the core structure with 85% efficiency. The mechanism involves iodine-mediated activation of imine bonds, followed by nucleophilic attack and aromatization (Scheme 1).

Optimized Conditions

  • Catalyst: 10 mol% iodine

  • Solvent: DMSO

  • Temperature: 80°C

  • Time: 2–3 hours

  • Yield: 78–85%

This method minimizes side reactions and is scalable for industrial applications due to its short reaction time and high atom economy.

Chlorination at Position 4

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

The 4-chloro substituent is introduced using POCl₃ under reflux conditions. This method, adapted from similar pyrazolo[3,4-d]pyrimidine syntheses, involves treating the hydroxyl or oxo precursor with excess POCl₃ (3–5 equivalents) at 110°C for 4–6 hours. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine.

Key Data

ParameterValueSource
POCl₃ Equivalents3–5
Temperature110°C
Time4–6 hours
Yield70–82%

Purification via column chromatography (ethyl acetate/hexane, 1:4) ensures >95% purity.

Introduction of the 3-Chloro-4-Methylphenyl Group

Suzuki-Miyaura Coupling

The 3-chloro-4-methylphenyl moiety is introduced via palladium-catalyzed cross-coupling. Using 3-chloro-4-methylphenylboronic acid and a brominated pyrazolo[3,4-d]pyrimidine precursor, the reaction achieves regioselective aryl group attachment.

Reaction Setup

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equivalents)

  • Solvent: Dioxane/water (4:1)

  • Temperature: 90°C

  • Time: 12–18 hours

Performance Metrics

ParameterValueSource
Yield65–75%
Purity>90%

Integrated Synthetic Pathways

Sequential Approach

Combining the above steps, the synthesis follows:

  • Core Formation: Iodine-catalyzed cyclization of 5-aminopyrazole.

  • Chlorination: POCl₃ treatment to introduce the 4-chloro group.

  • Aryl Functionalization: Suzuki coupling for 3-chloro-4-methylphenyl attachment.

Overall Yield: 45–55% (cumulative).

Alternative Route: Pre-Functionalized Aryl Incorporation

An alternative strategy involves synthesizing the 3-chloro-4-methylphenyl-substituted pyrazole intermediate before cyclization. This method uses 3-chloro-4-methylphenylhydrazine and a diketone precursor, followed by cyclization with guanidine derivatives.

Advantages:

  • Reduces post-cyclization functionalization steps.

  • Improves regioselectivity for the 1-position aryl group.

Challenges:

  • Limited commercial availability of specialized hydrazine derivatives.

  • Lower yields (50–60%) due to steric hindrance.

Mechanistic Insights

Cyclization Mechanism

Iodine facilitates imine bond activation, enabling nucleophilic attack by the enamine nitrogen (Scheme 1). Subsequent tautomerization and aromatization yield the pyrazolo[3,4-d]pyrimidine core.

Chlorination Dynamics

POCl₃ acts as both a chlorinating agent and Lewis acid, polarizing the carbonyl oxygen and enhancing electrophilicity at position 4. Excess POCl₃ ensures complete conversion, with gaseous HCl byproduct removed under reflux.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Iodine Cyclization85953High
POCl₃ Chlorination82906Moderate
Suzuki Coupling759318Low
Integrated Pathway558824Moderate

Optimization Strategies

Solvent Effects

  • DMSO: Enhances cyclization rates via polar aprotic stabilization.

  • Dioxane/Water: Optimizes Suzuki coupling efficiency by balancing boronic acid solubility and catalyst activity.

Catalyst Loading

Reducing Pd(PPh₃)₄ to 3 mol% decreases costs without significant yield loss (70% vs. 75%).

Industrial Scalability Considerations

  • Continuous Flow Reactors: Improve POCl₃ chlorination safety and efficiency.

  • Microwave Assistance: Reduces cyclization time from 3 hours to 30 minutes .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.

    Cyclization Reactions: The compound can form various cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions:

    Nucleophiles: Piperidine, pyrrolidine, cyclohexylamine, benzylamine, hydrazine hydrate.

    Electrophiles: Aromatic aldehydes, ethyl acetoacetate, acetylacetone.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, chloroform.

Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:

  • Src Kinase Inhibition : Some derivatives of this compound have shown to inhibit Src kinase, which is involved in various cancer signaling pathways. Inhibition of Src can lead to reduced tumor growth and enhanced sensitivity to chemotherapy in cancer models .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have suggested that modifications to the pyrazolo ring could enhance its efficacy against inflammatory pathways .

Biological Research Applications

In biological research, 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine serves as a tool compound to study various molecular targets:

  • Mechanistic Studies : It is used in studies aimed at understanding the mechanisms of action of related compounds and their interactions with enzymes and receptors .

Structure-Activity Relationship (SAR)

Research on SAR has revealed that specific substitutions on the pyrazolo ring can significantly affect biological activity. For example:

  • Compounds with halogen substituents have demonstrated enhanced binding affinity to target enzymes, leading to increased inhibitory potency against cancer cell lines .

Industrial Applications

In addition to its medicinal properties, this compound has potential applications in material science and chemical synthesis:

  • Synthesis of Functional Derivatives : The compound serves as an intermediate in the synthesis of various disubstituted pyrazolo[3,4-d]pyrimidines, which may have unique properties useful in pharmaceuticals and agrochemicals .

Chemical Reactions

The compound can participate in several chemical reactions:

  • Nucleophilic Substitution Reactions : The chloro groups can be substituted with nucleophiles under appropriate conditions, allowing for the synthesis of more complex molecules .

Study on Anticancer Properties

A notable study examined the anticancer effects of related pyrazolo[3,4-d]pyrimidines:

CompoundActivityIC50 (nM)
SI388Src Inhibition190
SI223Tumor Volume Reduction>50% reduction

This table illustrates the potency of different analogs derived from the parent compound, emphasizing how structural features influence biological activity.

Mechanistic Insights

In silico studies have provided insights into how modifications at specific positions on the pyrazolo ring can enhance binding affinity to Src kinase. The presence of hydroxyl or halogen substituents has been shown to facilitate stronger interactions with the enzyme's active site, thereby increasing inhibitory potency.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Bioactivity :

  • Electron-withdrawing groups (Cl, CF₃) : Enhance electrophilicity at the 4-position, facilitating nucleophilic substitutions (e.g., with amines or hydrazines) . The trifluoromethyl group in the 6-position (e.g., C₈H₇ClF₃N₄) increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .
  • Methoxy and methyl groups : Improve solubility (e.g., 4-OMePh derivative, C₁₂H₉ClN₄O) or modulate steric hindrance (e.g., 3,5-dimethylphenyl analog, C₁₃H₁₁ClN₄) .

Positional Modifications :

  • 6-Substituents : Chloromethyl (C₇H₇Cl₂N₄) and allylthio groups (e.g., 6-(allylthio) derivatives) introduce reactive handles for conjugation or further functionalization, as seen in prodrug designs .
  • 1-Substituents : Aryl groups (e.g., 3-chloro-4-methylphenyl) enhance π-π stacking with biological targets, while alkyl chains (e.g., ethyl) may reduce cytotoxicity .

Antitumor and Kinase Inhibition:

  • 4-Chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (C₁₃H₁₁ClN₄) demonstrated antiproliferative activity against prostate and bladder cancer cells when delivered via halloysite nanotubes, highlighting the role of aryl substituents in enhancing target affinity .
  • 6-(Isopropylthio)-4-chloro derivatives (e.g., C₁₇H₁₅Cl₂N₅S) showed dual EGFR/ErbB2 inhibitory activity, with IC₅₀ values in the nanomolar range, attributed to the hydrophobic isopropylthio group improving receptor binding .

Commercial and Research Relevance

  • Commercial Availability : Analogs like 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 610277-86-6) are commercially mass-produced, with prices ranging from $613–$794 per gram, reflecting demand in drug discovery .
  • Patent Activity: Derivatives such as 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one are protected in oncology patents, emphasizing the therapeutic value of amino and fluorinated substitutions .

Biological Activity

4-Chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

  • Chemical Formula : C₁₂H₈Cl₂N₄
  • Molecular Weight : 279.12 g/mol
  • CAS Number : 890590-64-4
  • Purity : ≥95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Induction of Apoptosis :
    • The compound has been shown to activate caspases (caspase-3, -8, and -9), which are crucial for the apoptotic process. This was evidenced in studies where treatment with the compound led to increased apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Inhibition of NF-κB :
    • NF-κB is a transcription factor that promotes cell survival and proliferation. The compound's ability to suppress NF-κB expression contributes to its anticancer effects by promoting apoptosis and inhibiting tumor growth .
  • Autophagy Induction :
    • The compound also triggers autophagy, as indicated by increased formation of autophagosomes and expression of beclin-1. This dual mechanism (apoptosis and autophagy) may enhance its effectiveness against cancer cells .

Case Studies

StudyCell LineConcentrationMain Findings
Study 1MCF-70.25 µMInduced apoptosis via caspase activation.
Study 2MDA-MB-2310.5 µMSuppressed NF-κB and promoted p53 expression.
Study 3BothVariousTriggered autophagy alongside apoptosis .

Other Biological Activities

Beyond its anticancer properties, compounds similar to this compound have been explored for their antiviral activities and potential as selective inhibitors for various targets in cellular pathways.

Potential Applications

The diverse biological activities suggest potential applications in:

  • Cancer Therapy : As a lead compound for developing novel anticancer agents.
  • Antiviral Treatments : Further research is needed to explore this aspect.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency ().
  • Catalyst Screening : Pd(PPh₃)₄ for coupling reactions enhances yield ().
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) ensures >95% purity ().

Q. Critical Parameters :

ParameterOptimal RangeImpact
Temperature80–110°CHigher temps reduce reaction time but risk decomposition
Reaction Time12–24 hrsProlonged time improves aryl substitution yield
Molar Ratio (Core:Aryl Halide)1:1.2Minimizes unreacted starting material

Q. Common Pitfalls :

  • Solvent Artifacts : Use deuterated DMSO for solubility without peak interference ().
  • Crystal Quality : Slow evaporation from ethanol improves diffraction resolution ().

Q. Key Controls :

  • Positive Control : Roscovitine (CDK2 inhibitor, IC₅₀ = 0.7 µM).
  • Negative Control : DMSO vehicle.

Q. SAR Insights :

  • 3-Chloro-4-Methylphenyl : Critical for π-π stacking in CDK2’s hydrophobic pocket ().
  • Chlorine at C4 : Essential for hydrogen bonding with Lys89 ().

Q. Case Study :

  • Conflicting IC₅₀ Values (0.5 vs. 2.1 µM) : Differences attributed to ATP concentration (10 vs. 100 µM) in kinase assays ().

Q. Key Interactions :

  • Chlorine at C4 : Forms halogen bond with Glu81 (distance: 3.1 Å).
  • Methylphenyl Group : Van der Waals contacts with Ile10 and Val18 ().

Q. Emergency Measures :

  • Skin Contact : Wash with soap/water for 15 mins; seek medical attention if irritation persists ().

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